(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a chemical compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine typically involves the following steps:
Nitration: The starting material, 2,6-difluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amination: The nitro compound is then subjected to a reductive amination process. This involves the reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Chiral Resolution: The resulting amine is resolved into its enantiomers using chiral resolution techniques, yielding the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other suitable methods to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: The nitro group can be reduced to an amine, as mentioned in the synthesis process.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other nucleophiles, leading to various substituted derivatives.
Scientific Research Applications
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and nitro group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,6-Difluorophenyl)propan-1-amine: Lacks the nitro group, which may result in different reactivity and applications.
(2S)-2-(4-Nitrophenyl)propan-1-amine:
(2S)-2-(2,6-Dichloro-4-nitrophenyl)propan-1-amine: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, which imparts distinct electronic properties and reactivity. This combination makes it particularly valuable in medicinal chemistry and materials science for developing novel compounds and materials with specific desired properties.
Properties
IUPAC Name |
(2S)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMEWLROKLZPM-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.